Product packaging for 4,4-Dimethoxybutan-2-ol(Cat. No.:CAS No. 39562-58-8)

4,4-Dimethoxybutan-2-ol

Cat. No.: B042899
CAS No.: 39562-58-8
M. Wt: 134.17 g/mol
InChI Key: QBOIGWDDFIREJQ-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutan-2-ol is a valuable bifunctional chiral synthon of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features both a protected aldehyde moiety, in the form of the acetal group, and a secondary alcohol, providing two distinct sites for chemical modification. Its primary research value lies in its application as a versatile building block for the construction of complex molecules, particularly in the synthesis of chiral fragments for natural products and active pharmaceutical ingredients (APIs). The chiral center at the 2-position allows for the introduction of stereochemistry, making it a precursor to various enantiomerically pure compounds, such as 1,3-diols, amino alcohols, and specific heterocyclic systems. Researchers utilize this compound in methodologies involving selective oxidation of the alcohol, nucleophilic addition to the unmasked aldehyde, or as a scaffold for further chain elongation. Its mechanism of action in synthesis is that of a foundational intermediate; the acetal group offers stability towards basic conditions while being readily deprotected under mild acidic conditions to regenerate the aldehyde, a highly versatile electrophile. This controlled reactivity makes it an indispensable tool for synthetic chemists developing novel synthetic routes, exploring asymmetric catalysis, and discovering new chemical entities. This product is provided with comprehensive analytical characterization to ensure identity and purity for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B042899 4,4-Dimethoxybutan-2-ol CAS No. 39562-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxybutan-2-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIGWDDFIREJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960167
Record name 4,4-Dimethoxybutan-2-ol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39562-58-8
Record name 4,4-Dimethoxy-2-butanol
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Record name 4,4-Dimethoxybutan-2-ol
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Record name 4,4-Dimethoxybutan-2-ol
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Record name 4,4-dimethoxybutan-2-ol
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Synthetic Methodologies for 4,4 Dimethoxybutan 2 Ol

Reductive Transformations of 4,4-Dimethoxybutan-2-one and Derivatives

The conversion of the carbonyl group in 4,4-Dimethoxybutan-2-one to a hydroxyl group is a key step in the synthesis of 4,4-Dimethoxybutan-2-ol. This reduction is typically carried out using hydride-donating reagents or through catalytic hydrogenation processes.

Sodium Borohydride (B1222165) (NaBH₄)-Mediated Reduction

Sodium borohydride (NaBH₄) is a widely used and relatively mild reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.compressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4,4-Dimethoxybutan-2-one. This initial attack results in the formation of an alkoxide intermediate, which is subsequently protonated during a workup step (often with water or a mild acid) to yield the final alcohol product, this compound. pressbooks.pubchemguide.co.uk

The choice of solvent can significantly influence the rate and outcome of sodium borohydride reductions. Protic solvents, such as methanol (B129727) (MeOH), are commonly employed for these reactions. commonorganicchemistry.com In methanol, the solvent can participate in the reaction by protonating the intermediate alkoxide. However, sodium borohydride can also react with methanol, leading to the gradual decomposition of the reducing agent. This necessitates the use of a stoichiometric excess of NaBH₄ to ensure complete conversion of the ketone. commonorganicchemistry.com

Aprotic solvents, such as dichloromethane (B109758) (DCM), are generally less reactive towards sodium borohydride. However, the solubility of NaBH₄ in DCM is limited, which can affect the reaction rate. Often, a co-solvent system, such as THF/MeOH, is utilized to improve the solubility of the reagents and facilitate the reaction. commonorganicchemistry.com The use of DCM might be favored in cases where the starting material or product is sensitive to protic solvents.

Solvent SystemKey ConsiderationsPotential Outcome for 4,4-Dimethoxybutan-2-one Reduction
Methanol (MeOH)Good solubility for NaBH₄; can act as a proton source; reacts with NaBH₄ over time.Effective reduction, may require excess NaBH₄.
Dichloromethane (DCM)Low reactivity with NaBH₄; poor solubility of NaBH₄.Slower reaction rates; may require a co-solvent.

The presence of the two methoxy groups on the carbon atom adjacent to the methylene group (the geminal dimethoxy group) in 4,4-Dimethoxybutan-2-one can introduce steric considerations. While not directly attached to the carbonyl carbon, the steric bulk of these groups can influence the conformation of the molecule in solution. This, in turn, may affect the trajectory of the approaching hydride nucleophile.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an alternative method for the reduction of carbonyl compounds that avoids the use of pressurized hydrogen gas. researchgate.net In this technique, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst.

Palladium-based catalysts are highly effective for transfer hydrogenation reactions. researchgate.net Typically, a palladium salt or a palladium-on-carbon (Pd/C) catalyst is used. The general mechanism is believed to involve the formation of a palladium hydride species from the hydrogen donor. The ketone, 4,4-Dimethoxybutan-2-one, would then coordinate to the palladium center, followed by the migratory insertion of the hydride to the carbonyl carbon, ultimately yielding this compound after dissociation from the catalyst. The choice of ligand on the palladium catalyst can influence the efficiency and selectivity of the reaction.

Raney nickel is a versatile and cost-effective catalyst for various hydrogenation reactions, including the reduction of ketones. masterorganicchemistry.comyoutube.com It is typically used with a source of hydrogen, which can be supplied as hydrogen gas or from a hydrogen donor in a transfer hydrogenation setup. Raney nickel is known for its high catalytic activity, which stems from its high surface area and the presence of adsorbed hydrogen. masterorganicchemistry.com The reduction of 4,4-Dimethoxybutan-2-one using Raney nickel would proceed by the adsorption of the ketone onto the nickel surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond to form the corresponding alcohol. youtube.com

Catalytic MethodTypical CatalystCommon Hydrogen DonorGeneral Applicability
Palladium-Catalyzed CTHPd/C, Pd(OAc)₂, etc.Isopropanol, Formic AcidEffective for a wide range of ketones.
Raney Nickel HydrogenationRaney NiH₂ gas, IsopropanolHighly active and versatile for carbonyl reductions.

Multi-Step Synthetic Strategies

Acid-Catalyzed Acetalization Followed by Reduction

One conceptual pathway to alcohols containing acetal (B89532) functionalities involves the selective protection of a carbonyl group, followed by the chemical reduction of a second carbonyl group.

The formation of an acetal from an aldehyde is a common protective strategy in organic synthesis. This reaction involves treating the carbonyl compound with an alcohol, typically in the presence of an acid catalyst. libretexts.orgnih.gov For a molecule like 4-oxobutyraldehyde, which contains two aldehyde functionalities, the reaction with two or more equivalents of methanol under acidic conditions would lead to the protection of both carbonyl groups, yielding 1,1,4,4-tetramethoxybutane.

The general mechanism for acid-catalyzed acetal formation proceeds through several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. study.com

Nucleophilic attack by a molecule of methanol on the activated carbonyl carbon, forming a hemiacetal intermediate. libretexts.org

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. study.com

Attack by a second molecule of methanol on the carbocation.

Deprotonation to yield the final acetal product. study.com

To drive the reaction to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation with a Dean-Stark trap or by using molecular sieves. libretexts.orgmdpi.com

Following acetal formation, the subsequent step in this synthetic strategy is the reduction of the remaining carbonyl group. Acetal groups are stable under neutral or basic conditions and are excellent protecting groups against strongly nucleophilic reagents like metal hydrides. libretexts.org If the starting material were a keto-aldehyde, the aldehyde could be selectively protected as an acetal, allowing for the subsequent reduction of the ketone functionality to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting molecule would be a hydroxy acetal, which could then be deprotected under aqueous acidic conditions if desired.

Claisen Ester Condensation Routes

A more direct and widely documented approach to synthesizing the immediate precursor of this compound is through a Claisen ester condensation. guidechem.com This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. guidechem.com The resulting β-dicarbonyl intermediate is then acetalized to yield 4,4-dimethoxy-2-butanone (B155242). guidechem.comgoogle.com This ketone is also known as acetylacetaldehyde dimethyl acetal. sigmaaldrich.com The final step is the reduction of the ketone to the target alcohol, this compound. elsevierpure.com

The synthesis of 4,4-dimethoxy-2-butanone can be initiated by the Claisen condensation of acetone and methyl formate (B1220265). guidechem.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in a methanol solvent. google.com The base deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. The intermediate product is sodioformylacetone (the sodium enolate of 1-hydroxy-1-buten-3-one). guidechem.comgoogle.com

This intermediate is then subjected to neutralization and acetalization. By adding the sodioformylacetone solution to a methanol solution containing a strong acid like sulfuric acid, 4,4-dimethoxy-2-butanone is formed. guidechem.comgoogle.com The process benefits from readily available raw materials and offers high product yields. guidechem.com

Table 1: Synthesis via Methyl Formate and Acetone

Step Reactants Reagents/Catalysts Key Intermediate
1. Condensation Acetone, Methyl Formate Sodium Methoxide Sodioformylacetone
2. Acetalization Sodioformylacetone, Methanol Sulfuric Acid 4,4-Dimethoxy-2-butanone

An alternative and economically advantageous variation of the Claisen condensation route utilizes ethyl formate in place of the more expensive methyl formate. google.com The reaction proceeds through a similar mechanism, where a strong base, typically liquid sodium methoxide, is used to facilitate the condensation between acetone and ethyl formate. google.com This forms the same sodioformylacetone intermediate.

A patented method describes adding a mixture of acetone and ethyl formate to liquid sodium methoxide at an elevated temperature (e.g., 40-50°C) to produce a suspension containing the sodium enolate. google.com After removing the solvent, the solid enolate is dissolved in methanol and added dropwise to a methanol solution containing concentrated sulfuric acid. This neutralization and acetalization step yields the crude 4,4-dimethoxy-2-butanone, which is then purified by distillation. google.com This method is noted for its cost-effectiveness, simple processing, and suitability for large-scale industrial production. google.com

Table 2: Synthesis via Ethyl Formate and Acetone

Step Reactants Reagents/Catalysts Conditions Yield
1. Condensation Acetone, Ethyl Formate Liquid Sodium Methoxide 40°C, 3h -
2. Acetalization Sodioformylacetone, Methanol Concentrated Sulfuric Acid 30°C, 5h 46.8% - 56.1%
Role of Strong Alkali Reagents (e.g., Sodium Methoxide)

In the synthesis of this compound's precursor, 4,4-dimethoxy-2-butanone, strong alkali reagents are crucial. Sodium methoxide (CH₃ONa) is a commonly used strong base in this process. jetir.org Its primary function is to act as a catalyst in the Claisen ester condensation reaction between acetone and methyl formate. google.comguidechem.com This reaction forms the sodium enolate of butenone, also known as sodioformylacetone. guidechem.comgoogle.com

The sodium methoxide is typically used as a methanol solution, with concentrations ranging from 10% to 40%. google.com Using a solution allows for a more controlled liquid-phase reaction, which can suppress the formation of by-products and lead to a higher yield of the desired sodium formyl acetone. google.com The molar ratio of the reactants, specifically acetone to sodium methoxide, is also a critical parameter to control for optimizing the reaction outcome. google.com In some process variations, liquid sodium methoxide is also utilized in a subsequent neutralization step. google.com

Neutralization and Acetalization Steps

Following the Claisen ester condensation that forms sodioformylacetone, the reaction mixture must be neutralized and then subjected to acetalization to yield 4,4-dimethoxy-2-butanone. google.com The neutralization step is critical for quenching the basic conditions of the condensation reaction.

Acids such as sulfuric acid or hydrogen chloride are employed for this purpose. google.com The choice of acid can have implications for the equipment used; for instance, using hydrochloric acid may necessitate corrosion-resistant materials. google.com The careful control of pH during neutralization and acetalization is paramount, as it significantly impacts the final yield of 4,4-dimethoxy-2-butanone. google.com For example, maintaining a pH of 1 or lower is crucial when using sulfuric acid to achieve a high yield. google.com

In some described methods, the methanol solution of sodioformylacetone and sulfuric acid are added simultaneously to the reactor to maintain the acidic conditions necessary for the reaction to proceed efficiently. google.com Following neutralization, the acetalization reaction with methanol under acidic conditions forms the desired 4,4-dimethoxy-2-butanone. guidechem.com

Emerging Biocatalytic and Green Chemistry Approaches

Enzymatic Reductions using Alcohol Dehydrogenases (ADHs)

The reduction of the ketone group in 4,4-dimethoxy-2-butanone to the corresponding alcohol, this compound, can be effectively achieved using biocatalytic methods. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgmdpi.com These enzymes have gained significant attention as catalysts in organic synthesis due to their high selectivity. nih.gov

The enzymatic reduction of prochiral ketones, such as 4,4-dimethoxy-2-butanone, is a key application of ADHs for producing chiral alcohols. wikipedia.orgredalyc.org This biocatalytic approach offers an alternative to conventional chemical reducing agents. nih.gov For instance, research has demonstrated the successful reduction of 4,4-dimethoxy-2-butanone to (R)-4,4-dimethoxy-2-butanol using the yeast Yamadazyma farinosa IFO 10896, highlighting the potential of microbial ADHs in this specific transformation. elsevierpure.com

Asymmetric Reduction Potential

A significant advantage of using alcohol dehydrogenases is their ability to perform asymmetric reductions, yielding enantiomerically pure alcohols from prochiral ketones. nih.govbiomedpharmajournal.org This stereoselectivity is a crucial aspect of modern pharmaceutical and fine chemical synthesis. nih.gov The enantiopreference of an ADH-catalyzed reduction is determined by the specific orientation of the substrate within the enzyme's active site, which allows for the transfer of a hydride from the cofactor (typically NADH or NADPH) to either the re or si face of the carbonyl group. mdpi.com

Most ADHs follow Prelog's rule, which results in the formation of (S)-alcohols. mdpi.com However, a diverse range of ADHs with varying stereoselectivities are known, and some can produce the (R)-enantiomer with high enantiomeric excess. mdpi.com The production of (R)-4,4-dimethoxy-2-butanol with high stereoselectivity has been demonstrated, showcasing the potential for synthesizing specific stereoisomers of this alcohol. elsevierpure.com The development of processes utilizing ketoreductases with in-situ cofactor regeneration has also been a key advancement, enabling the large-scale, economical production of chiral alcohols. researchgate.net

Enzyme Engineering for Aliphatic Acetals

The substrate scope and catalytic efficiency of naturally occurring alcohol dehydrogenases may not always be optimal for specific industrial applications. Enzyme engineering offers powerful tools to tailor ADHs for improved performance with particular substrates, such as aliphatic acetals like 4,4-dimethoxy-2-butanone. Techniques like directed evolution and site-directed mutagenesis can be employed to enhance enzyme activity, stability, and stereoselectivity. nih.govrsc.org

Engineering efforts have often focused on modifying the substrate-binding pocket of ADHs to accommodate new or bulky substrates. nih.gov For example, by identifying and mutating key amino acid residues, the substrate scope of an ADH from Thermoanaerobacter pseudoethanolicus was broadened from small aliphatic ketones to include more sterically demanding substrates. frontiersin.org Such strategies could be applied to optimize an ADH for the efficient and selective reduction of 4,4-dimethoxy-2-butanone. Computational modeling and molecular docking can aid in rationally designing mutations to improve the enzyme's affinity and catalytic activity towards aliphatic acetals. researchgate.net

Green Solvent Considerations in Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents or the elimination of solvents altogether. nih.gov In the context of synthesizing this compound and its precursors, a shift towards greener solvents can significantly reduce the environmental impact of the process. Traditional solvents used in organic synthesis, such as dichloromethane, tetrahydrofuran (THF), and various hydrocarbons, are often volatile, toxic, and derived from non-renewable resources. whiterose.ac.uk

Green solvent selection guides promote the use of alternatives with better environmental, health, and safety profiles. whiterose.ac.uk Some examples of greener solvents that could be considered for the synthesis of this compound include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable alternative to THF. sigmaaldrich.comtext2fa.ir It offers advantages in certain organometallic reactions and is more stable against peroxide formation. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): This hydrophobic ether solvent is another alternative to THF and other ether solvents. sigmaaldrich.com It is noted for its resistance to peroxide formation, which enhances laboratory safety, and can lead to better yields and selectivity in some reactions. sigmaaldrich.com

Ethanol: As a bio-based solvent, ethanol is often considered a greener option due to its low toxicity and biodegradability. researchgate.net

Reaction Mechanisms and Pathways Involving 4,4 Dimethoxybutan 2 Ol

Mechanism of Action in Chemical Transformations

Electron Transfer Processes in Oxidation Reactions

The oxidation of 4,4-Dimethoxybutan-2-ol, a secondary alcohol, to its corresponding ketone, 4,4-Dimethoxybutan-2-one, involves a net loss of electrons from the alcohol. The typical mechanism for the oxidation of a secondary alcohol involves the removal of the hydrogen atom from the hydroxyl group and a hydrogen atom from the adjacent carbon (the α-carbon). chemguide.co.uk This process is fundamentally an electron transfer event.

The reaction often proceeds via the formation of a chromate ester or a similar intermediate when using chromium-based reagents. chemistrysteps.com This is followed by an elimination step, which can be likened to an E2 mechanism, where a base removes the α-hydrogen. chemistrysteps.commasterorganicchemistry.com This removal facilitates the collapse of the intermediate, forming a carbon-oxygen double bond and breaking the oxygen-oxidant bond. masterorganicchemistry.com The carbon atom of the alcohol is thus oxidized, and the oxidizing agent is reduced. organicchemistrytutor.com For secondary alcohols like this compound, the oxidation process terminates at the ketone stage as there are no further hydrogens on the carbonyl carbon to be removed for subsequent oxidation to a carboxylic acid. chemguide.co.ukchemistrysteps.com

Electron Acceptance in Reduction Reactions

While this compound is the product of reduction, understanding its formation provides insight into electron acceptance mechanisms. The precursor, 4,4-Dimethoxybutan-2-one, features a carbonyl group (a ketone) that acts as an electron acceptor. nih.gov In the presence of a reducing agent, such as sodium borohydride (B1222165) or an enzymatic cofactor like NADH, a hydride ion (a proton with two electrons) is transferred to the electrophilic carbon atom of the carbonyl group.

This nucleophilic attack breaks the pi bond of the carbonyl, and the electrons move to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, this intermediate is protonated by a solvent molecule (like water or an alcohol) to yield the final product, this compound. This two-step process—nucleophilic attack followed by protonation—is the fundamental pathway for the reduction of ketones to secondary alcohols.

Nucleophilic Substitution Reactions of Methoxy Groups

The 4,4-dimethoxy moiety in this compound is a dimethyl acetal (B89532). Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. This hydrolysis is a form of nucleophilic substitution where water acts as the nucleophile.

The mechanism is initiated by the protonation of one of the methoxy groups by an acid catalyst. This protonation converts the methoxy group into a good leaving group (methanol). The methanol (B129727) molecule then departs, forming a resonance-stabilized carbocation (an oxocarbenium ion). A water molecule, acting as a nucleophile, then attacks this carbocation. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process can then repeat: the second methoxy group is protonated, leaves as methanol, and another water molecule attacks, ultimately leading to the formation of a gem-diol, which readily loses water to form an aldehyde. This reaction effectively deprotects the acetal, converting the 4,4-dimethoxy group into an aldehyde functional group.

Stereoselective Transformations

Asymmetric Synthesis of Chiral Intermediates

Chirally pure this compound serves as a valuable building block in the asymmetric synthesis of more complex molecules. For instance, (R)-4,4-Dimethoxybutan-2-ol has been utilized as a key chiral intermediate for the preparation of specific 1,3-diols. elsevierpure.com

In a documented pathway, (R)-4,4-Dimethoxybutan-2-ol is treated with allyl bromide and indium in an aqueous solution. This reaction leads to the formation of (2R,4R)- and (2R,4S)-isomers of 6-hepten-2,4-diol. elsevierpure.com The stereochemistry at the C2 position of the starting alcohol directs the formation of the new stereocenters, demonstrating its utility in transferring chirality during the synthesis of target molecules.

Starting MaterialReagentsProducts
(R)-4,4-Dimethoxybutan-2-olAllyl bromide, Indium (In)(2R,4R)-6-hepten-2,4-diol
(2R,4S)-6-hepten-2,4-diol

Enantioselective Reductions to (S)-4,4-Dimethoxybutan-2-ol

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its precursor, 4,4-Dimethoxybutan-2-one. Biocatalysis offers a highly efficient method for this transformation.

Specifically, the yeast Yamadazyma farinosa IFO 10896 has been shown to mediate the reduction of 4,4-Dimethoxybutan-2-one to produce the corresponding alcohol. elsevierpure.com This enzymatic reduction is highly stereoselective, yielding the (R)-enantiomer, (R)-4,4-Dimethoxybutan-2-ol, in high enantiomeric purity. elsevierpure.com While this specific study highlights the synthesis of the (R)-enantiomer, similar biocatalytic systems employing different enzymes or microorganisms can be screened and optimized to selectively produce the (S)-enantiomer, (S)-4,4-Dimethoxybutan-2-ol. The choice of biocatalyst is crucial as it determines the facial selectivity of the hydride attack on the prochiral ketone, thereby controlling the absolute configuration of the resulting alcohol.

PrecursorBiocatalystProduct
4,4-Dimethoxybutan-2-oneYamadazyma farinosa IFO 10896(R)-4,4-Dimethoxybutan-2-ol elsevierpure.com

Catalytic Reaction Mechanisms Involving this compound

The reactivity of this compound is significantly influenced by catalytic processes that activate its functional groups—the secondary alcohol and the acetal. These reactions are pivotal for constructing more complex molecular architectures.

Brønsted Acid-Catalyzed Reactions

Brønsted acids, or proton donors, play a crucial role in mediating reactions involving this compound by activating its hydroxyl group or its dimethoxy acetal. This activation facilitates the formation of reactive intermediates that can undergo a variety of transformations.

In the context of intramolecular Friedel-Crafts hydroxyalkylation, this compound can serve as a precursor to the necessary electrophile. The reaction mechanism is initiated by the protonation of the hydroxyl group on the second carbon by a Brønsted acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water).

Under the acidic conditions required for this reaction, the dimethoxy acetal at the C-4 position is also susceptible to hydrolysis, which would yield an aldehyde. This concurrent reaction could lead to different reaction pathways or subsequent transformations.

The activation of this compound by a Brønsted acid can initiate cascade or tandem reactions, where a single activation event triggers a sequence of bond-forming or bond-breaking steps. mdpi.com One such pathway begins with the acid-catalyzed elimination of the hydroxyl group to form a carbocationic intermediate, as described above.

Instead of an intramolecular reaction, this electrophilic center can be trapped by an external nucleophile present in the reaction mixture. This results in the substitution of the hydroxyl group with a new functional group.

Alternatively, the Brønsted acid can catalyze the hydrolysis of the acetal group at the C-4 position, unmasking an aldehyde. This aldehyde can then participate in a variety of subsequent reactions. For instance, if the initial alcohol is eliminated to form an unsaturated aldehyde, this can act as a Michael acceptor. This tandem process, beginning with the activation of the alcohol or acetal, allows for the efficient construction of complex molecules from a relatively simple starting material in a single pot. tezu.ernet.in

Table 1: Overview of Brønsted Acid-Catalyzed Reactions

Reaction Type Role of this compound Key Intermediate Potential Outcome
Intramolecular Friedel-Crafts Hydroxyalkylation Precursor to Electrophile Secondary Carbocation Cyclized product (e.g., tetralin derivatives)
External Nucleophile Attack Electrophilic Substrate Secondary Carbocation Substituted product
Tandem Reaction (Acetal Hydrolysis) Masked Aldehyde Precursor Aldehyde, Carbocation Multifunctionalized acyclic or cyclic products

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal- or acid-catalyzed methods. For reactions involving a molecule like this compound, which is an aldol (B89426) product, organocatalysis is particularly relevant to its synthesis.

Primary or secondary amines are effective catalysts for aldol reactions. The mechanism proceeds through the formation of an enamine intermediate. In a reaction that would form the carbon skeleton of this compound, a ketone (e.g., acetone) would first react with a chiral amine catalyst to form a nucleophilic enamine.

This enamine then attacks the electrophilic carbonyl carbon of an aldehyde (in this case, 2,2-dimethoxyethanal). The stereochemistry of the resulting β-hydroxy ketone product is controlled by the structure of the amine catalyst, which dictates the facial selectivity of the enamine's attack on the aldehyde. The key transition state involves the enamine, the aldehyde, and often a co-catalyst or specific solvent interactions that help to organize the components. After the carbon-carbon bond is formed, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the amine catalyst.

The amino acid proline is one of the most widely used and studied organocatalysts for direct asymmetric aldol reactions. nih.govsemanticscholar.org Discovered in the early 1970s, the proline-catalyzed intramolecular aldol reaction was a pioneering example of highly enantioselective organocatalysis. nih.govwikipedia.org This methodology was later extended to intermolecular reactions. wikipedia.orgnih.gov

The mechanism is believed to involve the formation of an enamine intermediate between the ketone donor and the secondary amine of proline. nih.gov The carboxylic acid group of proline is thought to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde acceptor and participating in a hydrogen-bonded, chair-like transition state. This dual activation and organized transition state assembly allows for high levels of stereocontrol.

To synthesize a molecule like this compound, acetone could be used as the ketone donor and 2,2-dimethoxyethanal as the aldehyde acceptor in the presence of proline. The reaction would yield 4,4-dimethoxy-2-hydroxybutan-2-one, the corresponding β-hydroxy ketone. Subsequent reduction of the ketone would yield the final this compound product. Proline catalysis is valued for its operational simplicity, use of a non-toxic and readily available catalyst, and ability to generate products with high enantiomeric excess. nih.gov

Table 2: Organocatalytic Synthesis Pathways for the this compound Skeleton

Catalyst Key Intermediate Reactant 1 (Donor) Reactant 2 (Acceptor) Initial Product
Chiral Amine Enamine Ketone (e.g., Acetone) Aldehyde (e.g., 2,2-Dimethoxyethanal) β-Hydroxy Ketone
L-Proline Enamine Ketone (e.g., Acetone) Aldehyde (e.g., 2,2-Dimethoxyethanal) β-Hydroxy Ketone

Metal-Catalyzed Processes

Metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the efficient and selective formation of complex molecules. Palladium and nickel catalysts, in particular, are cornerstones of cross-coupling chemistry, while Frustrated Lewis Pair catalysis has emerged as a powerful metal-free approach for hydrogenation and other transformations.

Palladium and nickel catalysts are renowned for their ability to facilitate a broad spectrum of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. The versatility of these metals stems from their ability to exist in multiple oxidation states (e.g., Pd(0)/Pd(II) and Ni(0)/Ni(II)) and their capacity to coordinate with a diverse range of ligands, which modulate their reactivity and selectivity.

While there is no specific literature detailing the use of this compound in palladium or nickel-catalyzed cross-coupling reactions, one could theorize its potential as a substrate. The hydroxyl group could potentially be transformed into a leaving group (e.g., a tosylate or triflate), making the molecule susceptible to nucleophilic substitution or cross-coupling reactions at the C2 position. However, without experimental data, any proposed reaction pathway remains speculative.

Table 1: General Features of Palladium and Nickel Catalysis

Feature Palladium Catalysis Nickel Catalysis
Typical Reactions Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig Kumada, Hiyama, Negishi, Suzuki, Buchwald-Hartwig
Common Precatalysts Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ NiCl₂(dme), Ni(acac)₂, Ni(COD)₂
Ligands Phosphines (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs) Phosphines (e.g., dppe, dppp), N-heterocyclic carbenes (NHCs)

| Advantages | High functional group tolerance, well-understood mechanisms | Lower cost, unique reactivity with certain substrates |

Frustrated Lewis Pair (FLP) chemistry involves the use of a combination of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct. This "frustration" allows the FLP to activate small molecules, most notably dihydrogen (H₂). This activation enables metal-free hydrogenation of a variety of unsaturated substrates, including imines, enamines, and carbonyl compounds.

The mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of H₂ by the Lewis acid and base, forming a protonated Lewis base and a hydridic Lewis acid. The substrate is then typically activated by the Lewis acid, followed by hydride transfer from the Lewis base and protonolysis to yield the hydrogenated product and regenerate the FLP.

The hydrogenation of this compound itself is not a likely transformation under these conditions as it is already a saturated alcohol. However, its precursor, 4,4-dimethoxybutan-2-one, could theoretically be a substrate for FLP-catalyzed hydrogenation to produce this compound. This would represent a metal-free method for the synthesis of this alcohol.

Table 2: Key Aspects of Frustrated Lewis Pair Catalysis

Aspect Description
Components A sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a sterically hindered Lewis base (e.g., P(t-Bu)₃).
Activated Molecules H₂, CO₂, SO₂, N₂O, olefins, alkynes.
Reaction Types Hydrogenation, hydrosilylation, hydroboration, CO₂ reduction.

| Mechanism | Heterolytic cleavage of small molecules across the Lewis acid-base pair. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The unique structure of these compounds allows for their application in assembling intricate molecular frameworks, ranging from heterocyclic systems to substituted aromatic rings.

The application of 4,4-dimethoxybutan-2-ol or its ketone precursor in the synthesis of heterocyclic compounds is a notable area of its utility.

The use of this compound or 4,4-dimethoxybutan-2-one in the synthesis of tetrahydropyranols and hydropyranooxepans is not extensively documented in publicly available scientific literature.

The precursor ketone, 4,4-dimethoxybutan-2-one, is a well-established starting material for synthesizing substituted pyrazoles and pyrimidines. These nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry.

For pyrazole synthesis, one of the earliest reported applications involves the reaction of 4,4-dimethoxybutan-2-one with hydrazine hydrate, which yields 3-methylpyrazole in excellent yields crimsonpublishers.com. Further studies and patents have described the reaction with various phenyl hydrazines to produce corresponding aryl methyl pyrazoles with yields generally ranging from 60-68% crimsonpublishers.com.

In pyrimidine synthesis, 4,4-dimethoxybutan-2-one is reacted with guanidines to form the corresponding pyrimidine rings crimsonpublishers.com. For example, its reaction with guanidine nitrate in the presence of sodium ethoxide yields 2-amino-4-methylpyrimidine crimsonpublishers.com. Similarly, reacting the butanone with benzyl guanidine produces 2-benzylamino-4-methylpyrimidine crimsonpublishers.com.

Table 1: Synthesis of Pyrimidines from 4,4-Dimethoxybutan-2-one

Product Reagents Yield Reference
2-Amino-4-methylpyrimidine Guanidine nitrate, Sodium ethoxide, Ethanol 66% crimsonpublishers.com

The application of this compound or its ketone analogue for the direct synthesis of tetrahydrocarbazolones is not described in the available research findings.

4,4-Dimethoxybutan-2-one serves as a key precursor in novel synthetic routes to important aromatic compounds like toluene and xylene crimsonpublishers.com.

The synthesis of toluene can be achieved by reacting 4,4-dimethoxybutan-2-one with organometallic reagents. In one method, allyl magnesium bromide is reacted with the butanone at 0 °C to form an intermediate carbinol acetal (B89532) in 90% yield. This intermediate is then treated with boron trifluoride etherate and refluxed to afford toluene with a final yield of 63% crimsonpublishers.com. An alternative method involves reacting 4,4-dimethoxybutan-2-one with allyl bromide in the presence of zinc powder, which produces the carbinol intermediate in 70% yield, leading to a final toluene yield of 52% after acid-assisted cyclization crimsonpublishers.com.

Table 2: Synthesis of Aromatic Compounds from 4,4-Dimethoxybutan-2-one

Target Compound Key Reagents Intermediate Yield Final Yield Reference
Toluene (Method 1) Allyl magnesium bromide, Boron trifluoride etherate 90% 63% crimsonpublishers.com
Toluene (Method 2) Allyl bromide, Zinc, Boron trifluoride etherate 70% 52% crimsonpublishers.com

Precursor for Aromatic Compounds

Naphthalene Derivatives

While direct synthesis from this compound is less common, its oxidized counterpart, 4,4-dimethoxybutan-2-one, is a well-established precursor for the synthesis of naphthalene derivatives. This process typically involves an acid-catalyzed annulation reaction following the addition of a nucleophile.

Detailed Research Findings: A primary strategy involves the reaction of 4,4-dimethoxybutan-2-one with benzyl-derived Grignard reagents, such as benzyl magnesium chloride. crimsonpublishers.com The initial nucleophilic addition of the Grignard reagent to the ketone functionality yields a tertiary carbinol acetal intermediate. This intermediate is then subjected to acidic conditions, using reagents like hydrobromic acid in acetic acid or sulfuric acid in acetic acid. crimsonpublishers.com The acid catalyzes a cyclization and dehydration cascade, leading to the formation of the naphthalene ring system.

For example, the reaction of 4,4-dimethoxybutan-2-one with m-methylbenzyl magnesium chloride, followed by treatment with acetic acid and sulfuric acid, yields 2,7-dimethylnaphthalene in significant yields (71%). crimsonpublishers.com This annulation process demonstrates the utility of the four-carbon backbone of the butanone derivative in constructing the second aromatic ring onto a benzene precursor.

Interactive Table: Synthesis of Naphthalene Derivatives
Starting Material (Benzene Unit)ReagentKey IntermediateAcid CatalystProductYield (%)
p-Methylbenzyl magnesium chloride4,4-Dimethoxybutan-2-oneTertiary carbinol acetalHBr in Acetic Acid3,7-Dimethylnaphthalene24% crimsonpublishers.com
m-Methylbenzyl magnesium chloride4,4-Dimethoxybutan-2-oneTertiary carbinol acetalH₂SO₄ in Acetic Acid2,7-Dimethylnaphthalene71% crimsonpublishers.com
Benzyl magnesium chloride4,4-Dimethoxybutan-2-oneTertiary carbinol acetalNot specified2-Methylnaphthalene53% crimsonpublishers.com

Synthesis of Polyketide and Polyglycolate Architectures

Polyketides are a large class of natural products characterized by repeating acetate or propionate units, which are assembled biosynthetically by polyketide synthases. Synthetic strategies often aim to mimic this iterative process to build complex, stereochemically rich acyclic and cyclic structures. While the synthesis of polyketide architectures is a major focus in organic chemistry, the specific application of this compound as a direct building block in these syntheses is not prominently documented in scientific literature. Its structure does not align with the typical repeating motifs found in most polyketide chains.

Application in Carbohydrate Structure Synthesis

Carbohydrate synthesis is a specialized field of organic chemistry focused on the stereoselective linkage of monosaccharide units to form complex oligosaccharides and polysaccharides. These syntheses require highly functionalized and stereochemically defined building blocks. There is no evidence in the available scientific literature to suggest that this compound is used as a precursor or building block in the synthesis of carbohydrate structures.

Derivatization Strategies of this compound

The chemical reactivity of this compound is dictated by its two functional groups: the secondary alcohol and the dimethyl acetal. These sites can be selectively targeted to produce a range of derivatives.

Oxidation to Carboxylic Acids (e.g., 4,4-Dimethoxybutanoic Acid)

The oxidation of the secondary alcohol group in this compound is a primary derivatization strategy. This transformation is readily achieved using a variety of common oxidizing agents.

Detailed Research Findings: Standard oxidation conditions can convert the secondary alcohol to a ketone, yielding 4,4-dimethoxybutan-2-one. libretexts.org Reagents such as pyridinium chlorochromate (PCC) or those used in Swern or Dess-Martin oxidations are suitable for this transformation, providing the ketone without affecting the acetal group. organic-chemistry.orgmasterorganicchemistry.com Chromic acid (Jones reagent) also effectively oxidizes secondary alcohols to ketones. libretexts.org

Further oxidation of the resulting ketone to a carboxylic acid like 4,4-dimethoxybutanoic acid is not a straightforward process, as it would necessitate the cleavage of a carbon-carbon bond. Therefore, the direct oxidation of this compound typically terminates at the ketone stage. The synthesis of 4,4-dimethoxybutanoic acid would likely proceed from a different starting material, such as the corresponding primary alcohol or aldehyde.

Reduction to Alkane Derivatives (e.g., 4,4-Dimethoxybutane)

The complete removal of the hydroxyl group from this compound to form the corresponding alkane, 4,4-dimethoxybutane, represents a total reduction or deoxygenation of the alcohol. While specific literature detailing this exact transformation on this compound is scarce, the reaction is plausible through well-established methods for alcohol deoxygenation.

Plausible Synthetic Routes: One common two-step method involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then be reduced with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), to displace the tosylate and form the alkane. An alternative is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thionoester followed by radical-initiated reduction with a tin hydride.

Substitution Reactions of Methoxy Groups

The two methoxy groups and the C4 carbon of this compound constitute a dimethyl acetal. Acetal chemistry is characterized by stability under neutral and basic conditions, but lability under acidic conditions. khanacademy.orgpearson.comlibretexts.org

Detailed Research Findings: The primary substitution reaction involving the methoxy groups is acid-catalyzed hydrolysis. fiveable.meorganicchemistrytutor.com In the presence of aqueous acid, the acetal is converted back to its parent carbonyl compound. masterorganicchemistry.com The mechanism involves protonation of one of the methoxy groups, which then leaves as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. nih.govresearchgate.net This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. The process repeats to release the second molecule of methanol and generate the aldehyde. For this compound, this hydrolysis would yield 4-hydroxybutanal. This deprotection strategy is fundamental in multi-step syntheses where the aldehyde functionality needs to be masked during reactions targeting other parts of the molecule. libretexts.org

Interactive Table: Derivatization Reactions
Reaction TypeReagent(s)Functional Group TargetedProduct
OxidationPCC, CrO₃, or Dess-Martin periodinaneSecondary Alcohol4,4-Dimethoxybutan-2-one libretexts.orgorganic-chemistry.org
Reduction (Deoxygenation)1. TsCl, Pyridine; 2. LiAlH₄Secondary Alcohol4,4-Dimethoxybutane
Substitution (Hydrolysis)H₃O⁺ (Aqueous Acid)Dimethyl Acetal4-Hydroxybutanal fiveable.meorganicchemistrytutor.com

Use in Specific Synthesis Targets

The chemical compound this compound, and its closely related ketone form 4,4-dimethoxy-2-butanone (B155242), serve as versatile intermediates in the synthesis of a variety of commercially significant molecules. google.comguidechem.comcrimsonpublishers.comsigmaaldrich.com Their utility stems from their structure, which allows for the construction of complex molecular frameworks. crimsonpublishers.com This section will detail the specific applications of this compound in the development of pharmaceuticals, agrochemicals, specialty industrial products, and in the flavor and fragrance industry.

Drug Development and Pharmaceutical Intermediates

This compound and its ketone analogue are key building blocks in the synthesis of several important pharmaceutical compounds and heterocyclic scaffolds that are central to medicinal chemistry. google.comguidechem.comsigmaaldrich.comresearchgate.net

One of the most notable applications is in the production of the antiretroviral drug Nevirapine . google.comguidechem.com Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. nih.govnih.gov The synthesis of Nevirapine can utilize 4,4-dimethoxy-2-butanone as a starting material in a multi-step process. google.com

Furthermore, this compound is instrumental in the synthesis of various heterocyclic systems, including pyrazoles , pyrimidines , and quinoxalines . sigmaaldrich.comresearchgate.netresearchgate.net These nitrogen-containing ring systems are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. nih.govresearchgate.netmdpi.com

Pyrazoles: 4,4-Dimethoxy-2-butanone reacts with hydrazines to form pyrazole rings. researchgate.net Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anti-obesity properties. nih.gov For example, the well-known anti-inflammatory drug Celecoxib contains a pyrazole core. nih.gov

Pyrimidines: The reaction of 4,4-dimethoxy-2-butanone with guanidines leads to the formation of pyrimidine structures. crimsonpublishers.comresearchgate.net The pyrimidine scaffold is a fundamental component of nucleobases in DNA and RNA and is found in numerous therapeutic agents, including anticancer drugs like Osimertinib and various anti-infective agents. mdpi.com Pyrimidine derivatives have been investigated for a vast range of biological activities, including as kinase inhibitors and bone anabolic agents. nih.govnih.gov

Quinoxalines: 4,4-Dimethoxybutan-2-one is a precursor for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net Quinoxalines are bicyclic heterocycles that have garnered significant attention in medicinal chemistry for their diverse biological activities, which include anticancer, antibacterial, antiviral, and anti-inflammatory effects. mdpi.comnih.govresearchgate.netmdpi.com

The versatility of this compound and its ketone form as intermediates is summarized in the table below:

Pharmaceutical ApplicationIntermediate RoleResulting Compound ClassTherapeutic Area
Nevirapine SynthesisStarting MaterialDipyridodiazepineAntiviral (HIV)
Pyrazole SynthesisPrecursorPyrazolesAnti-inflammatory, Analgesic, etc.
Pyrimidine SynthesisPrecursorPyrimidinesAnticancer, Anti-infective, etc.
Quinoxaline SynthesisPrecursorQuinoxalinesAnticancer, Antibacterial, etc.

Agrochemistry Applications

In the field of agrochemistry, this compound serves as a crucial intermediate in the production of modern crop protection agents. Its primary documented use is in the synthesis of a highly efficient and low-toxicity herbicide. guidechem.com

Specifically, it is a key intermediate in the manufacturing of 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide herbicides. guidechem.comvcu.edu This class of herbicides is valued for its efficacy in controlling weeds while exhibiting a favorable toxicological profile, which is a significant advantage in modern agriculture. Herbicides based on triazole structures are known to be effective against a variety of weeds. nih.gov

Beyond this specific herbicide, the compound is also utilized in the broader manufacturing sector for pesticides and fertilizers. guidechem.comcrimsonpublishers.com This indicates its role as a versatile building block for a range of agrochemical products.

Agrochemical ApplicationIntermediate RoleResulting Product ClassPrimary Use
Herbicide SynthesisKey Intermediate5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamidesWeed Control
General AgrochemicalsBuilding BlockPesticides and FertilizersCrop Protection and Nutrition

Specialty Chemicals and Industrial Products

The unique chemical structure of this compound and its ketone analogue makes them valuable components in the synthesis of specialty chemicals and for various industrial applications.

A significant industrial application is in the formulation of environmentally friendly water-based coatings . guidechem.com These coatings are designed for use on electronic device casings, where strong adhesion and stable performance are critical. guidechem.com The use of water-based systems is driven by the need to reduce volatile organic compound (VOC) emissions, making this a key technology for sustainable manufacturing. researchgate.net

Moreover, 4,4-dimethoxy-2-butanone is recognized as a versatile 1,3-dielectrophilic building block in advanced organic synthesis. crimsonpublishers.com This reactivity allows it to be used in the construction of more complex organic molecules that would be difficult to synthesize through other routes. crimsonpublishers.com Research has demonstrated its utility in the synthesis of various aromatic compounds, including:

Toluene

o-Xylene

Naphthalenes crimsonpublishers.comcrimsonpublishers.com

These transformations highlight its role as a foundational component for creating a diverse range of chemical structures for further industrial and research applications. crimsonpublishers.com

Industrial ApplicationRole of the CompoundEnd Product/MoleculeKey Feature
CoatingsComponent in FormulationWater-based coatings for electronicsStrong adhesion, stability, low VOC
Organic Synthesis1,3-Dielectrophilic Building BlockToluene, o-Xylene, NaphthalenesSynthesis of complex molecules

Flavor and Fragrance Industry Applications

This compound, and more commonly its ketone counterpart, is utilized in the flavor and fragrance industry for its desirable aromatic properties. chemimpex.comnbinno.comchemimpex.com It is valued for its contribution to the sensory profile of a wide range of consumer products.

The compound is described as having a sweet, floral, and slightly fruity aroma . chemimpex.com This pleasant scent profile makes it a suitable ingredient for various fragrance compositions in perfumes and other scented cosmetics. chemimpex.comnbinno.com It can be blended with other aromatic compounds to create unique and appealing fragrance profiles. chemimpex.com

In the food industry, it is used as a flavoring agent . guidechem.comnih.gov Its sweet and aromatic taste can enhance the sensory experience of various consumables. chemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-oxobutanal dimethyl acetal (a synonym for 4,4-dimethoxy-2-butanone) and found no safety concerns at current levels of intake when used as a flavoring agent. sigmaaldrich.com

IndustryApplicationSensory ProfileProduct Examples
FragranceFragrance ComponentSweet, floral, slightly fruityPerfumes, Cosmetics
FlavorFlavoring AgentSweet, aromaticVarious food products

Based on extensive searches for scholarly articles and research data, it appears there are no publicly available computational or theoretical studies specifically focused on the chemical compound “this compound” that would fulfill the detailed requirements of the requested article outline.

The user's instructions demand scientifically accurate content, detailed research findings, and data tables for sections including "Computational Mechanistic Insights," "Analysis of Transition States," "Energy Profiles of Reactions," "Quantum Chemical Calculations," and "Molecular Modeling and Dynamics" for this specific compound.

The conducted searches did not yield any specific literature detailing these types of analyses for this compound. While general information on computational chemistry methodologies and studies on related, but distinct, molecules (such as other butanol isomers or the precursor ketone, 4,4-dimethoxy-2-butanone) exists, the strict constraint to focus solely on this compound and not introduce information outside the specified scope prevents the use of these tangential sources.

Therefore, generating a thorough, informative, and scientifically accurate article with the required data and detailed findings as outlined is not possible without the underlying research literature. Any attempt to do so would result in speculation or the fabrication of data, which would violate the core principles of accuracy and factuality.

Future Research Directions and Unexplored Avenues

Expansion of Stereoselective Synthetic Methods

The generation of enantiomerically pure 4,4-Dimethoxybutan-2-ol is critical for its use as a chiral building block. nih.gov Current research has successfully demonstrated a biocatalytic approach, but significant opportunities exist to develop a broader range of synthetic protocols.

One established method involves the microbial reduction of the prochiral ketone, 4,4-dimethoxy-2-butanone (B155242). Specifically, the yeast Yamadazyma farinosa IFO 10896 has been shown to mediate the reduction to produce (R)-4,4-Dimethoxybutan-2-ol with high stereoselectivity. elsevierpure.com This biocatalytic route is a cornerstone for future green chemistry applications.

Future research should focus on two primary areas: expanding the library of biocatalysts and developing chemo-catalytic methods.

Broadening Biocatalysis: Screening a wider array of microorganisms, including different yeast and bacterial strains, as well as isolated ketoreductase enzymes, could yield catalysts capable of producing the (S)-enantiomer or operating under different process conditions.

Asymmetric Chemo-catalysis: A significant unexplored avenue is the asymmetric hydrogenation or transfer hydrogenation of 4,4-dimethoxy-2-butanone using transition metal catalysts. nih.gov Systems based on Ruthenium, Rhodium, or Iridium, paired with chiral ligands, are well-established for the stereoselective reduction of ketones and β-keto esters. rsc.orgrsc.orgnih.gov Applying these proven catalytic systems to 4,4-dimethoxy-2-butanone could provide highly efficient and scalable routes to both (R)- and (S)-4,4-Dimethoxybutan-2-ol.

MethodCatalyst/ReagentSubstrateProductKey Outcome
Biocatalytic ReductionYamadazyma farinosa IFO 108964,4-Dimethoxy-2-butanone(R)-4,4-Dimethoxybutan-2-olEnantioselective synthesis of the (R)-alcohol. elsevierpure.com
Asymmetric Hydrogenation (Proposed)Chiral Iridium or Ruthenium Complexes4,4-Dimethoxy-2-butanone(R)- or (S)-4,4-Dimethoxybutan-2-olPotential for high enantioselectivity (up to >99% ee) and scalability. rsc.orgnih.gov
Table 1: Current and Proposed Stereoselective Synthetic Methods for this compound.

Novel Catalytic Systems for Transformations

Research into the transformations of this compound is currently limited, presenting a major opportunity for investigation. The development of novel catalytic systems to activate and functionalize the alcohol would significantly enhance its synthetic utility.

A known transformation involves the reaction of (R)-4,4-Dimethoxybutan-2-ol with allyl bromide and indium in an aqueous solution to produce diastereomeric 1,3-diols, namely (2R,4R)- and (2R,4S)-isomers of 6-hepten-2,4-diol. elsevierpure.com This demonstrates its utility as a precursor to more complex polyol structures.

Future work could explore catalytic reactions that leverage the unique structural features of the molecule:

Alkoxy Radical Generation: Modern photoredox and transition metal catalysis offer methods for the direct generation of alkoxy radicals from unfunctionalized alcohols. nih.gov Applying these techniques to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations through radical pathways.

Diastereoselective Reactions: The inherent chirality of the alcohol can be used to direct the stereochemical outcome of subsequent reactions. For example, acid-catalyzed Ritter reactions of chiral secondary alcohols can produce chiral amides with high diastereoselectivity, which are valuable intermediates for synthesizing other chiral molecules. rsc.org

Development of Sustainable and Green Production Methods

Advancing the production of this compound in line with the principles of green chemistry is a crucial future direction. chemistryjournals.net This involves optimizing both the synthesis of the precursor ketone and its subsequent reduction to the alcohol.

The biocatalytic reduction using Yamadazyma farinosa is an inherently green method, operating under mild conditions in an aqueous medium. elsevierpure.com Further enhancements could involve using whole-cell lysates or immobilized enzymes to improve catalyst stability and reusability. rsc.org

For the precursor, 4,4-dimethoxy-2-butanone, sustainable production methods have been explored. A patented method utilizes cheaper raw materials like ethyl formate (B1220265) (instead of methyl formate) and liquid sodium methoxide, simplifying the process and making it more suitable for large-scale industrial production. google.com Integrating such improved syntheses of the precursor with green reduction methods would create a fully sustainable pathway. Further innovations could include the adoption of:

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch methods. chemistryjournals.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. chemistryjournals.net

Exploration of New Chemical Transformations and Reactivity

The reactivity of this compound is largely unexplored. Its bifunctional nature, containing both a secondary alcohol and a protected aldehyde (acetal), allows for a wide range of potential chemical transformations.

The known conversion to a 1,3-diol highlights its potential as a building block for poly-functionalized molecules. elsevierpure.com Future research should systematically investigate the reactivity at both the hydroxyl and acetal (B89532) groups.

Selective Deprotection and Elaboration: The acetal group can be selectively hydrolyzed to reveal an aldehyde, which can then undergo a host of transformations (e.g., Wittig reactions, reductive aminations, aldol (B89426) condensations) while preserving the chiral alcohol center.

Hydroxyl Group Functionalization: Standard transformations of the secondary alcohol, such as oxidation to the corresponding ketone, esterification, or etherification, would generate a library of new chiral building blocks derived from the parent alcohol.

Multicomponent Reactions: As a chiral alcohol, it could serve as a key component in multicomponent reactions, enabling the rapid assembly of complex molecular architectures with defined stereochemistry.

Advanced Applications in Medicinal Chemistry and Materials Science

The ultimate goal of expanding the chemistry of this compound is to enable its use in advanced applications.

Medicinal Chemistry: Chiral alcohols and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals. nih.gov The precursor, 4,4-dimethoxy-2-butanone, is already used as an intermediate in producing medicines and pesticides. echemi.com The enantiomerically pure alcohol, therefore, stands as a high-value intermediate for synthesizing complex, stereochemically defined active pharmaceutical ingredients (APIs). Its 1,3-dioxygenated pattern is a common feature in many natural products and bioactive molecules.

Materials Science: The conversion of this compound to chiral diols opens a direct path to advanced polymer materials. elsevierpure.com Chiral diols can be used as monomers in polymerization reactions to create specialty polymers such as polyesters and polyurethanes. The chirality incorporated into the polymer backbone can impart unique properties, such as the ability to form helical structures or interact selectively with other chiral molecules. These materials could find applications in chiral chromatography, specialized coatings, and advanced composites. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.